4-Cyano-3-ethylphenylboronic acid pinacol ester
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Overview
Description
4-Cyano-3-ethylphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C15H20BNO2 and a molecular weight of 257.14 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action involves a process called protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed recently . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the protodeboronation process and the subsequent reactions it enables . The protodeboronation of pinacol boronic esters allows for the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is known to be influenced by the ph of the environment, which can considerably accelerate the rate of the reaction at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new C-C bonds through the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Biochemical Analysis
Biochemical Properties
It is known that boronic esters, including 4-Cyano-3-ethylphenylboronic acid pinacol ester, can be used in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. It is known that boronic esters can participate in various chemical reactions. For example, they can form C−C bonds via palladium-catalyzed Suzuki-Miyaura reactions .
Temporal Effects in Laboratory Settings
It is known that boronic esters are usually bench stable and easy to purify .
Metabolic Pathways
Boronic esters are known to be involved in various chemical transformations .
Subcellular Localization
It is known that boronic esters can participate in various chemical transformations, suggesting that they may interact with various cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-ethylphenylboronic acid pinacol ester typically involves the reaction of 4-cyano-3-ethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-ethylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Cyano-3-ethylphenylboronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
4-Cyano-3-ethylphenylboronic acid pinacol ester can be compared with other boronic esters, such as:
3-Cyanophenylboronic acid pinacol ester: Similar in structure but lacks the ethyl group, which can affect its reactivity and selectivity in cross-coupling reactions.
4-Aminophenylboronic acid pinacol ester: Contains an amino group instead of a cyano group, leading to different electronic properties and reactivity.
4-Ethynylphenylboronic acid pinacol ester: Contains an ethynyl group, which can participate in additional types of reactions, such as Sonogashira coupling.
The uniqueness of this compound lies in its cyano and ethyl substituents, which provide a balance of electronic and steric effects, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-6-11-9-13(8-7-12(11)10-17)16-18-14(2,3)15(4,5)19-16/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFHOSGKSADTGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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